Cyclododecanone oxime
Overview
Description
Cyclododecanone oxime is an organic compound with the molecular formula C₁₂H₂₃NO. It is derived from cyclododecanone, a twelve-membered cyclic ketone, through the formation of an oxime functional group. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecanone oxime can be synthesized through the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving cyclododecanone in ethanol, adding hydroxylamine hydrochloride, and then introducing sodium hydroxide while maintaining the mixture at reflux temperature. The formation of this compound is indicated by the appearance of crystals .
Industrial Production Methods
In industrial settings, this compound is often produced using a catalytic process involving titanium silicalite molecular sieves (TS-1). The process involves heating a mixture of cyclododecanone, a solvent, a catalyst, a hydroxylamine protective agent, and an auxiliary agent to a set temperature. Ammonia water and hydrogen peroxide are then added to the mixture, and the reaction is allowed to proceed until completion .
Chemical Reactions Analysis
Types of Reactions
Cyclododecanone oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts this compound into laurolactam, a key intermediate in the production of Nylon-12.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Beckmann Rearrangement: Typically involves the use of acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride to catalyze the rearrangement.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Scientific Research Applications
Cyclododecanone oxime has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for cyclododecanone oxime involves the Beckmann rearrangement. In this reaction, the oxime oxygen is protonated by an acid, leading to the formation of a better leaving group. The C-C bond then breaks, migrating to the nitrogen and forming a new C-N bond while displacing water as a leaving group. This forms a free carbocation, which is subsequently attacked by water, leading to the formation of an amide .
Comparison with Similar Compounds
Cyclododecanone oxime can be compared to other cyclic ketone oximes such as cyclohexanone oxime and cyclooctanone oxime. While all these compounds undergo the Beckmann rearrangement to form lactams, this compound is unique in its ability to produce laurolactam, a precursor for Nylon-12 . Other similar compounds include:
Cyclohexanone oxime: Used to produce caprolactam, a precursor for Nylon-6.
Cyclooctanone oxime: Used in the synthesis of various cyclic amides.
This compound’s distinct twelve-membered ring structure and its application in producing Nylon-12 highlight its uniqueness among cyclic ketone oximes.
Properties
IUPAC Name |
N-cyclododecylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFXJBEIINMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NO)CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241552 | |
Record name | Cyclododecanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-89-4 | |
Record name | Cyclododecanone, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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